4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate
Overview
Description
“4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate” is a chemical compound with the linear formula C11H20N2O3S . .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H20N2O3S . The molecular weight of the compound is 260.35 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 260.35 . .Scientific Research Applications
1. Catalyst Support in Electrochemical Applications
4-(3-Methyl-1-imidazolio)-1-butanesulphonic acid triflate (BSMIMOTF)-Nafion film has been utilized as a novel catalyst support. This involves the immobilization of BSMIMOTF in Nafion, a conductive membrane, for the uniform distribution of spherical platinum nanoparticles. This setup exhibits enhanced electrocatalytic activity and stability, particularly for the electro-oxidation of methanol, suggesting potential applications in direct-methanol fuel cells (Zhang et al., 2015).
2. Transesterification Reaction Catalyst
The compound has been studied for its role in the transesterification of methyl acetate with ethanol to form ethyl acetate and methanol. This research provides insights into the reaction kinetics and mechanism of transesterification catalyzed by ionic liquids like 4-(3-Methyl-1-imidazolio)-1-butanesulfonic acid triflate, highlighting its potential as an active catalyst compared to conventional acids (Peng et al., 2013).
3. Polyesterification Solvent and Catalyst
This compound, as a Bronsted acid ionic liquid, has proven to be an efficient solvent and catalyst for polyesterification. It allows for rapid formation of high molar mass polyesters, demonstrating its utility in polymer synthesis. The study also discusses how different anions in the ionic liquid affect the rate and side reactions of polyesterification (Zhang et al., 2011).
4. Synthesis of Antioxidants
The compound has been utilized in the synthesis of antioxidants like 1,3,5—trimethyl—2,4,6—tris(3,5—di—terbutyl—4—hydroxybenzyl) benzeneantioxidant—330. Its role as a catalyst in alkylation reactions underlines its potential in the creation of valuable chemical compounds (Hong & Yuan, 2010).
5. Solvent and Catalyst in Organic Synthesis
This ionic liquid has been reported as an efficient catalyst and solvent in the synthesis of phthalazinetrione derivatives. It facilitates a one-pot three-component condensation reaction, showcasing its efficacy and environmental friendliness in organic synthesis (Song et al., 2012).
Safety and Hazards
The compound “4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate” is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
Properties
IUPAC Name |
4-(3-butylimidazol-1-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S.CHF3O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16;2-1(3,4)8(5,6)7/h8-9,11H,2-7,10H2,1H3;(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNHKAVFOFCHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467103 | |
Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439937-63-0 | |
Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.